4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
Descripción general
Descripción
4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid is a chemical compound with the molecular formula C12H18N4O4. It is commonly known as EMA401 and is a drug candidate used for the treatment of neuropathic pain. It is a small molecule that acts as an inhibitor of the angiotensin II type 2 receptor (AT2R) and has been shown to have potential therapeutic benefits in various diseases.
Mecanismo De Acción
EMA401 acts as an inhibitor of the angiotensin II type 2 receptor (4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid). This compound is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and inflammation. By inhibiting this compound, EMA401 is thought to modulate pain signaling pathways and reduce neuropathic pain.
Biochemical and physiological effects:
EMA401 has been shown to reduce pain behavior and increase pain threshold in animal models of neuropathic pain. It has also been shown to reduce cough frequency and improve cough reflex sensitivity in animal models of chronic cough. Additionally, EMA401 has been shown to reduce fibrosis and inflammation in preclinical models of pulmonary fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EMA401 in lab experiments is its specificity for the 4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid receptor, which allows for targeted modulation of pain signaling pathways. Additionally, EMA401 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug. However, one limitation of using EMA401 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for EMA401 research. One direction is to further investigate its therapeutic potential in other diseases such as cancer pain and inflammatory pain. Another direction is to explore the mechanisms underlying its anti-fibrotic effects and its potential use in the treatment of other fibrotic diseases. Additionally, further research is needed to optimize the formulation and delivery of EMA401 for clinical use.
Aplicaciones Científicas De Investigación
EMA401 has been extensively studied for its potential therapeutic applications in various diseases such as neuropathic pain, chronic cough, and pulmonary fibrosis. It has been shown to have analgesic effects in preclinical models of neuropathic pain and has also exhibited anti-tussive effects in animal models of chronic cough. Additionally, EMA401 has been shown to have anti-fibrotic effects in preclinical models of pulmonary fibrosis.
Propiedades
IUPAC Name |
4-[[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-3-15-6-7(10(14-15)11(19)12-2)13-8(16)4-5-9(17)18/h6H,3-5H2,1-2H3,(H,12,19)(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXNSXNCQTZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.